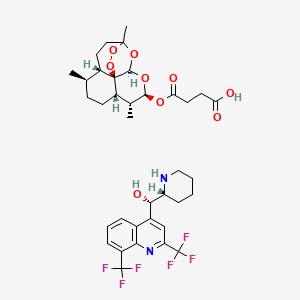

Artekin

Description

Properties

CAS No. |

497968-03-3 |

|---|---|

Molecular Formula |

C36H44F6N2O9 |

Molecular Weight |

762.7 g/mol |

IUPAC Name |

(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2R)-piperidin-2-yl]methanol;4-oxo-4-[[(4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid |

InChI |

InChI=1S/C19H28O8.C17H16F6N2O/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19;18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11/h10-13,16-17H,4-9H2,1-3H3,(H,20,21);3-5,8,12,15,24,26H,1-2,6-7H2/t10-,11-,12+,13+,16-,17-,18?,19-;12-,15+/m11/s1 |

InChI Key |

LHRJCEIKDHGLPS-JKGRWLOQSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@H]3[C@@]24[C@H]1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C.C1CCN[C@H](C1)[C@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C.C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Artemisinin-Based Compounds Against Plasmodium falciparum

Disclaimer: The term "Artekin" is a brand name for a combination therapy containing dihydroartemisinin (B1670584) and piperaquine.[1][2][3] This guide focuses on the core mechanism of action of the artemisinin (B1665778) class of drugs, which is the active component responsible for the rapid anti-parasitic effect against Plasmodium falciparum.

Introduction

Artemisinin and its semi-synthetic derivatives (e.g., artesunate, artemether, dihydroartemisinin) are the cornerstone of modern antimalarial treatment, forming the basis of Artemisinin-based Combination Therapies (ACTs).[4] Discovered by Tu Youyou, a finding that led to the 2015 Nobel Prize in Physiology or Medicine, this class of drugs is renowned for its rapid and potent activity against the asexual blood stages of P. falciparum, the most virulent malaria parasite.[5][6] Artemisinins are sesquiterpene lactones characterized by a unique 1,2,4-trioxane (B1259687) endoperoxide bridge, which is crucial for their antimalarial properties.[5][7] ACTs are the globally recommended first-line treatment for uncomplicated P. falciparum malaria, significantly contributing to the reduction in malaria-related mortality worldwide.[4][8]

Core Mechanism of Action: Heme-Activated Promiscuous Alkylation

The prevailing model for artemisinin's mechanism of action is a multi-stage process initiated by the drug's activation within the parasite, leading to widespread, indiscriminate damage to cellular components.[7]

Activation by Intraparasitic Heme

The primary activator of artemisinin is ferrous iron (Fe²⁺), which is abundant within the parasite's digestive vacuole in the form of heme.[6][7] During its intraerythrocytic stages, P. falciparum digests large amounts of host cell hemoglobin to obtain amino acids, releasing substantial quantities of heme as a byproduct.[9] The iron in this heme catalyzes the reductive cleavage of artemisinin's endoperoxide bridge.[7] This reaction generates highly reactive and unstable carbon-centered radicals, which are the primary cytotoxic agents.[7][10]

Multi-Target Alkylation and Cellular Disruption

Once generated, these carbon-centered radicals act promiscuously, covalently binding to and alkylating a multitude of biological macromolecules, including proteins and heme itself.[6][7] This widespread alkylation disrupts numerous essential cellular pathways simultaneously, leading to rapid parasite death.[7]

Key consequences of this promiscuous targeting include:

-

Protein Damage: Proteomics studies have identified over 120 protein targets of artemisinin, indicating a broad, multi-target assault.[6] This widespread protein damage overwhelms the parasite's protein homeostasis machinery, such as the ubiquitin-proteasome system.[9]

-

Heme Detoxification Inhibition: Activated artemisinin can alkylate heme, preventing its detoxification into hemozoin. This leads to an accumulation of toxic heme, which can further damage the parasite.[7]

-

Disruption of Key Pathways: Artemisinin has been shown to interfere with various vital parasite functions, including mitochondrial function and transport proteins.[10]

dot

Caption: Core mechanism of artemisinin action against P. falciparum.

Molecular Basis of Resistance

The emergence of artemisinin resistance, clinically defined as delayed parasite clearance, poses a significant threat to malaria control.[4][11] Resistance is primarily associated with mutations in the P. falciparum Kelch13 (K13) protein.[7][8] The current understanding is that K13 mutations do not prevent the drug's activation but rather enhance the parasite's ability to survive the initial cytotoxic onslaught.[7]

The proposed mechanism of resistance involves the phosphatidylinositol-3-phosphate (PI3P) pathway. K13-mutant parasites exhibit elevated basal levels of PI3P.[7][8] Artemisinin is known to inhibit the parasite's PI3K enzyme. In resistant parasites, the higher starting level of PI3P means that even after inhibition by artemisinin, the PI3P levels are comparable to those in untreated sensitive parasites, allowing the resistant parasite to maintain cellular homeostasis and survive.[7]

dot

References

- 1. Efficacy and safety of dihydroartemisinin-piperaquine (this compound) in Cambodian children and adults with uncomplicated falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Artemisinin-Based Combination Treatment of Falciparum Malaria - Defining and Defeating the Intolerable Burden of Malaria III: Progress and Perspectives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Safety and efficacy of dihydroartemisinin/piperaquine (this compound) for the treatment of uncomplicated Plasmodium falciparum malaria in Rwandan children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Artemisinin action and resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Artemisinin - Wikipedia [en.wikipedia.org]

- 6. Antimalarial Drug Mechanism Explained | The Scientist [the-scientist.com]

- 7. benchchem.com [benchchem.com]

- 8. Mechanisms of artemisinin resistance in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Artemisinin-Resistant Plasmodium falciparum Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydroartemisinin-Piperaquine Combination Therapy: A Technical Guide for Researchers

An in-depth examination of the pharmacology, clinical efficacy, and mechanisms of resistance of a cornerstone antimalarial treatment.

Dihydroartemisinin-piperaquine (DHA-PPQ) is a leading artemisinin-based combination therapy (ACT) recommended by the World Health Organization for the treatment of uncomplicated Plasmodium falciparum malaria.[1][2] This guide provides a comprehensive technical overview of DHA-PPQ, designed for researchers, scientists, and drug development professionals. It delves into the therapy's mechanism of action, presents a synthesis of clinical efficacy and pharmacokinetic data, details relevant experimental protocols, and explores the molecular basis of emerging resistance.

Mechanism of Action

The synergistic action of dihydroartemisinin (B1670584) (DHA) and piperaquine (B10710) (PPQ) underpins the high efficacy of this combination therapy. DHA, the active metabolite of artemisinin (B1665778) derivatives, provides rapid parasite clearance, while the long-acting partner drug, piperaquine, eliminates remaining parasites and offers post-treatment prophylaxis.[3][4]

-

Dihydroartemisinin (DHA): This compound is characterized by an endoperoxide bridge, which is crucial for its antimalarial activity. Inside the parasite, the endoperoxide bridge is cleaved in the presence of heme, a byproduct of hemoglobin digestion, leading to the generation of reactive oxygen species (ROS).[3] These free radicals cause widespread damage to parasite proteins and membranes, including the mitochondrial and nuclear membranes, leading to rapid parasite death.[3] DHA is effective against all asexual stages of the parasite, which contributes to the rapid resolution of clinical symptoms.[1]

-

Piperaquine (PPQ): A bisquinoline antimalarial, piperaquine's mechanism is thought to be similar to that of chloroquine (B1663885).[1][2] It is believed to interfere with the detoxification of heme in the parasite's digestive vacuole.[1][4][5] By inhibiting this process, toxic heme accumulates, leading to parasite death. Piperaquine has a significantly longer elimination half-life compared to DHA, providing a prophylactic effect for several weeks after treatment.[2][3]

The distinct mechanisms of action of DHA and piperaquine are visualized in the signaling pathway diagram below.

Clinical Efficacy and Pharmacokinetics

DHA-PPQ has consistently demonstrated high cure rates, typically exceeding 95%, in the treatment of uncomplicated P. falciparum malaria across various endemic regions.[6] The following tables summarize key quantitative data on the clinical efficacy and pharmacokinetic parameters of DHA-PPQ.

Table 1: Clinical Efficacy of Dihydroartemisinin-Piperaquine

| Region/Country | Year of Study | Follow-up Duration (Days) | PCR-Corrected Cure Rate (%) | Day 3 Parasite Positivity Rate (%) | Reference |

| China-Myanmar Border | 2012-2013 | 42 | 100 | 7.04 | [7][8] |

| Ghana | 2020 | 42 | 97.0 (National Average) | 0 | [9] |

| Ghana (Forest Zone) | 2020 | 42 | 100 | 0 | [9] |

| Ghana (Coastal Zone) | 2020 | 42 | 100 | 0 | [9] |

| Ghana (Savannah Zone) | 2020 | 42 | 90.3 | 0 | [9] |

| Sudan | 2015-2016 | 42 | 98.2 | N/A | [10] |

Table 2: Pharmacokinetic Parameters of Dihydroartemisinin and Piperaquine in Adults

| Drug | Parameter | Value | Unit | Population | Reference |

| Dihydroartemisinin | Terminal Elimination Half-life (t½) | 0.83 - 1.9 | hours | Adult Patients | [11] |

| Apparent Volume of Distribution (V) | 1.5 - 3.8 | L/kg | Adult Patients | [11] | |

| Oral Clearance (CL) | 1.1 - 2.9 | L/h/kg | Adult Patients | [11] | |

| Piperaquine | Terminal Elimination Half-life (t½) | 20 - 30 | days | Adult Patients | [11] |

| Apparent Volume of Distribution (V) | 600 - 900 | L/kg | Adult Patients | [11] | |

| Oral Clearance (CL) | 0.90 - 1.4 | L/h/kg | Adult Patients | [11] | |

| Piperaquine | Cmax | 568 | ng/mL | Vietnamese Malaria Patients | [6] |

| Piperaquine | Tmax | 5.7 | hours | Vietnamese Malaria Patients | [6] |

Note: Pharmacokinetic parameters can vary based on factors such as age, pregnancy status, and co-morbidities.

Mechanisms of Resistance

The emergence and spread of resistance to DHA-PPQ, particularly in Southeast Asia, poses a significant threat to malaria control efforts.[12][13][14] Resistance is complex, involving decreased susceptibility to both the artemisinin component and the partner drug, piperaquine.

Artemisinin Resistance: Partial resistance to artemisinin is primarily associated with single nucleotide polymorphisms (SNPs) in the propeller domain of the P. falciparum kelch13 (Pfk13) gene.[1][15] These mutations are linked to delayed parasite clearance.[12]

Piperaquine Resistance: Resistance to piperaquine is multifactorial. Key molecular markers associated with piperaquine resistance include:

-

Amplification of plasmepsin II and plasmepsin III genes: Increased copy numbers of these genes, located on chromosome 14, have been strongly correlated with DHA-PPQ treatment failure.[1][5][16][17][18][19]

-

Mutations in the P. falciparum chloroquine resistance transporter (Pfcrt) gene: Specific mutations in pfcrt, distinct from those causing chloroquine resistance, have been identified as drivers of piperaquine resistance.[15][20][21]

-

Exonuclease (exo-E415G) SNP: A single nucleotide polymorphism resulting in a Glu415Gly substitution in an exonuclease gene has also been associated with parasite recrudescence following DHA-PPQ treatment.[16][18]

The logical relationship between the emergence of resistance and its molecular drivers is depicted in the diagram below.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the research of DHA-PPQ.

In Vitro Drug Susceptibility Testing

Objective: To determine the 50% inhibitory concentration (IC50) of dihydroartemisinin and piperaquine against P. falciparum clinical isolates.

Methodology (SYBR Green I-based assay):

-

Sample Collection and Preparation: Collect blood samples from patients with P. falciparum malaria into EDTA tubes. Wash the infected red blood cells twice with RPMI 1640 medium to remove host white blood cells and plasma. Adjust the parasitemia to 1% at a 2% hematocrit using uninfected O+ erythrocytes.

-

Drug Plate Preparation: Pre-dose 96-well microtiter plates with serial dilutions of dihydroartemisinin and piperaquine.

-

Parasite Culture: Add the prepared parasite suspension to each well of the drug-dosed plates. Incubate the plates for 72 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C).

-

Lysis and Staining: After incubation, add lysis buffer containing SYBR Green I dye to each well. SYBR Green I intercalates with parasitic DNA.

-

Fluorescence Reading: Measure the fluorescence intensity using a fluorescence plate reader. The intensity of the fluorescence is proportional to the amount of parasitic DNA, and thus to the number of viable parasites.

-

Data Analysis: Calculate the IC50 values by plotting the drug concentration against the percentage of parasite growth inhibition using a non-linear regression model.

Clinical Efficacy Trial Protocol

Objective: To evaluate the therapeutic efficacy and safety of DHA-PPQ for the treatment of uncomplicated P. falciparum malaria.

Methodology (WHO Standard Protocol):

-

Study Design: A prospective, single-arm or randomized controlled trial.

-

Patient Recruitment: Enroll patients with microscopically confirmed, uncomplicated P. falciparum malaria who meet specific inclusion criteria (e.g., age, parasite density). Obtain informed consent.[10]

-

Treatment Administration: Administer a standard 3-day course of DHA-PPQ, with dosing based on body weight. The administration of each dose should be directly observed.[22][23]

-

Follow-up: Monitor patients for a period of 28 or 42 days.[7][10] Scheduled follow-up visits should occur on days 1, 2, 3, 7, 14, 21, 28, and 42.[7][8]

-

Data Collection: At each visit, collect clinical data (e.g., temperature) and blood smears for parasite quantification.[7][8]

-

Outcome Assessment: The primary endpoint is the PCR-corrected cure rate at the end of the follow-up period. Treatment outcomes are classified as early treatment failure, late clinical failure, late parasitological failure, or adequate clinical and parasitological response (ACPR).

-

Molecular Analysis: Perform PCR genotyping to distinguish between recrudescence (true treatment failure) and new infections.[9][10]

The workflow for a typical clinical efficacy trial is illustrated below.

Molecular Marker Analysis for Piperaquine Resistance

Objective: To determine the copy number of plasmepsin II and plasmepsin III genes in P. falciparum isolates.

Methodology (Quantitative PCR):

-

DNA Extraction: Extract genomic DNA from patient blood samples or cultured parasites.

-

Primer and Probe Design: Design specific primers and probes for the plasmepsin II, plasmepsin III, and a single-copy reference gene (e.g., β-tubulin).

-

Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system. The reaction mixture should include the extracted DNA, primers, probes, and qPCR master mix.

-

Data Analysis: Use the comparative Ct (ΔΔCt) method to determine the relative copy number of the target genes (plasmepsin II/III) compared to the reference gene. A known single-copy reference strain should be used as a calibrator. An increase in the relative quantity indicates gene amplification.

Conclusion

DHA-PPQ remains a highly effective and critical tool in the global fight against malaria. However, the emergence of resistance, particularly in Southeast Asia, underscores the urgent need for continued surveillance, research into resistance mechanisms, and the development of novel antimalarial therapies. The data and protocols presented in this guide are intended to support the efforts of the scientific community in addressing these challenges and optimizing the use of this vital combination therapy.

References

- 1. mdpi.com [mdpi.com]

- 2. Dihydroartemisinin‐piperaquine for treating uncomplicated Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frequently asked questions about Eurartesim® | Medicines for Malaria Venture [mmv.org]

- 4. What is the mechanism of Piperaquine Phosphate? [synapse.patsnap.com]

- 5. Piperaquine - Wikipedia [en.wikipedia.org]

- 6. Pharmacokinetics and Ex Vivo Pharmacodynamic Antimalarial Activity of Dihydroartemisinin-Piperaquine in Patients with Uncomplicated Falciparum Malaria in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical Efficacy of Dihydroartemisinin-Piperaquine for the Treatment of Uncomplicated Plasmodium falciparum Malaria at the China-Myanmar Border - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical Efficacy of Dihydroartemisinin–Piperaquine for the Treatment of Uncomplicated Plasmodium falciparum Malaria at the China–Myanmar Border - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Therapeutic efficacy of dihydroartemisinin-piperaquine combination for the treatment of uncomplicated malaria in Ghana [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. Plasmodium falciparum Resistance to Artemisinin Derivatives and Piperaquine: A Major Challenge for Malaria Elimination in Cambodia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dihydroartemisinin-piperaquine resistance in Plasmodium falciparum malaria in Cambodia: a multisite prospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dihydroartemisinin–piperaquine resistance in Plasmodium falciparum malaria in Cambodia: a multisite prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular markers of dihydroartemisinin-piperaquine resistance in northwestern Thailand | springermedizin.de [springermedizin.de]

- 16. Genetic markers associated with dihydroartemisinin–piperaquine failure in Plasmodium falciparum malaria in Cambodia: a genotype-phenotype association study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Malaria – Discovery of a molecular marker associated with piperaquine resistance in parasites | [pasteur.fr]

- 18. Studies reveal markers of malaria resistance | MDedge [ma1.mdedge.com]

- 19. Decreased dihydroartemisinin-piperaquine protection against recurrent malaria associated with Plasmodium falciparum plasmepsin 3 copy number variation in Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Evidence for the early emergence of piperaquine-resistant Plasmodium falciparum malaria and modeling strategies to mitigate resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Pharmacokinetics of Dihydroartemisinin and Piperaquine in Pregnant and Nonpregnant Women with Uncomplicated Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Evaluation of the safety and efficacy of dihydroartemisinin-piperaquine for intermittent preventive treatment of malaria in HIV-infected pregnant women: protocol of a multicentre, two-arm, randomised, placebo-controlled, superiority clinical trial (MAMAH project) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Efficacy and Molecular Mechanisms of Dihydroartemisinin-Piperaquine (Artekin) in Uncomplicated Falciparum Malaria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artekin, a fixed-dose combination of dihydroartemisinin (B1670584) (DHA) and piperaquine (B10710) (PQ), stands as a highly effective and widely utilized artemisinin-based combination therapy (ACT) for the treatment of uncomplicated Plasmodium falciparum malaria. Its high cure rates, favorable safety profile, and the long prophylactic tail of piperaquine have made it a cornerstone in the global effort to combat malaria. This technical guide provides an in-depth analysis of the clinical efficacy, pharmacokinetic profiles, mechanisms of action, and the molecular basis of resistance to this critical antimalarial agent.

Clinical Efficacy and Safety

Numerous clinical trials have consistently demonstrated the high efficacy of dihydroartemisinin-piperaquine in diverse geographical regions. Cure rates for uncomplicated falciparum malaria are typically above 95%, positioning it as a reliable first-line treatment option.[1]

Quantitative Data Summary

| Parameter | Dihydroartemisinin-Piperaquine (DP) | Comparator (Artemether-Lumefantrine - AL) | Study Population | Follow-up Duration | Reference |

| PCR-Corrected Cure Rate | 94.7% (ePP) | 95.3% (ePP) | African Children | 28 Days | [2] |

| PCR-Corrected Cure Rate | 98.4% | 99.6% (Mefloquine-Artesunate) | Peru | 63 Days | [3] |

| PCR-Corrected Cure Rate | 99.5% | 100% (Artesunate-Mefloquine) | Southern Laos | 63 Days | [4] |

| PCR-Uncorrected Cure Rate | 97.4% | 84.5% | Mali | 28 Days | [5] |

| PCR-Corrected Efficacy (National Average) | 97.0% | N/A | Ghana | 42 Days | [3] |

ePP: enlarged Per-Protocol

| Adverse Event | Dihydroartemisinin-Piperaquine (DP) | Artemether-Lumefantrine (AL) | Reference |

| Gastrointestinal Tolerability | 19.9% | 18.0% | [2] |

| Cutaneous Adverse Events | 6.7% | 5.7% | [2] |

Pharmacokinetics

The pharmacokinetic properties of dihydroartemisinin and piperaquine are complementary. DHA is rapidly absorbed and eliminated, providing a fast onset of action, while PQ has a much longer elimination half-life, offering a prolonged period of post-treatment prophylaxis.

Dihydroartemisinin (DHA)

| Pharmacokinetic Parameter | Value | Patient Population | Reference |

| Time to Maximum Concentration (Tmax) | 1-2 hours | Adults | [6] |

| Elimination Half-life (t1/2) | ~1 hour | Adults | [6] |

Piperaquine (PQ)

| Pharmacokinetic Parameter | Value | Patient Population | Reference |

| Time to Maximum Concentration (Tmax) | ~5 hours | Adults | [6] |

| Elimination Half-life (t1/2) | ~22 days | Adults | [6] |

| Elimination Half-life (t1/2) | ~20 days | Children | [6] |

Experimental Protocols

Representative Phase III Clinical Trial Protocol

A multicenter, randomized, open-label, non-inferiority trial is a common design to evaluate the efficacy and safety of dihydroartemisinin-piperaquine.[4][7]

1. Study Population:

-

Inclusion Criteria: Patients (e.g., aged 6 months to 65 years) with microscopically confirmed uncomplicated P. falciparum monoinfection, fever or history of fever in the last 24 hours, and informed consent.

-

Exclusion Criteria: Signs of severe malaria, mixed plasmodial infection, severe malnutrition, concomitant diseases that could interfere with the study, and known hypersensitivity to the study drugs.

2. Randomization and Blinding:

-

Patients are randomly assigned to receive either dihydroartemisinin-piperaquine or a comparator ACT.

-

Due to differences in dosing regimens, blinding of the investigators and patients is often not feasible. However, laboratory personnel reading the blood smears are blinded to the treatment allocation.

3. Treatment Administration:

-

Dihydroartemisinin-Piperaquine: Administered once daily for three consecutive days. The dose is weight-based.

-

Comparator (e.g., Artemether-Lumefantrine): Administered twice daily for three consecutive days, often with a fatty meal to enhance absorption.

-

All doses are directly observed by a healthcare professional.

4. Clinical and Parasitological Assessment:

-

Clinical Assessment: Patients are monitored for clinical signs and symptoms of malaria and any adverse events at baseline and at specified follow-up visits (e.g., days 1, 2, 3, 7, 14, 21, 28, 42, and 63).

-

Parasitological Assessment: Thick and thin blood smears are prepared at the same time points for microscopic determination of parasite density.

-

Molecular Analysis: PCR genotyping is performed on samples from patients with recurrent parasitemia to distinguish between recrudescence (treatment failure) and new infection.

Quantification of Dihydroartemisinin and Piperaquine in Plasma by LC-MS/MS

1. Sample Preparation (for DHA):

-

To a plasma sample, an internal standard (e.g., artemisinin (B1665778) or a stable isotope-labeled DHA) is added.[8][9]

-

Proteins are precipitated by adding ice-cold acetonitrile.[8]

-

The sample is vortexed and centrifuged.

-

The supernatant is transferred to a clean tube for injection into the LC-MS/MS system.[8]

2. Sample Preparation (for PQ):

-

An internal standard is added to the plasma sample.

-

Proteins are precipitated using methanol.[10]

-

The sample is vortexed and centrifuged.

-

The supernatant is collected for analysis.[10]

3. LC-MS/MS Conditions:

-

Liquid Chromatography: A C18 reversed-phase column is typically used for separation.[8][10] The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[8][9]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly employed.[8][9][10] Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for the analyte and internal standard.[9]

Mechanism of Action

The potent antimalarial activity of this compound stems from the distinct and synergistic mechanisms of its two components.

Dihydroartemisinin: Heme-Activated Oxidative Assault

The primary mechanism of DHA is initiated by the cleavage of its endoperoxide bridge, a reaction catalyzed by intra-parasitic ferrous iron (Fe²⁺), which is abundant from the digestion of host hemoglobin.[11] This cleavage generates highly reactive carbon-centered free radicals.[12] These radicals then indiscriminately alkylate a wide range of parasite proteins and other biomolecules, leading to widespread proteotoxic and oxidative stress, ultimately causing parasite death.[12]

Piperaquine: Inhibition of Heme Detoxification

Piperaquine, a bisquinoline, is thought to act similarly to chloroquine (B1663885) by interfering with the parasite's heme detoxification pathway.[8][13] As the parasite digests hemoglobin in its food vacuole, toxic free heme is released. To protect itself, the parasite polymerizes this heme into an inert crystalline pigment called hemozoin. Piperaquine is believed to inhibit this polymerization process, leading to the accumulation of toxic free heme, which damages parasite membranes and other components, resulting in parasite death.[13][14]

Mechanism of Artemisinin Resistance

The emergence of artemisinin resistance, characterized by delayed parasite clearance, poses a significant threat to malaria control efforts. The primary molecular mechanism of resistance involves mutations in the propeller domain of the P. falciparum Kelch13 (K13) protein.[13]

These mutations are thought to reduce the parasite's uptake of host cell hemoglobin through endocytosis.[15] Since the activation of artemisinin is dependent on the heme released from hemoglobin digestion, reduced hemoglobin uptake leads to decreased drug activation and, consequently, parasite survival.[15]

Furthermore, artemisinin-induced protein damage triggers the unfolded protein response (UPR) in the parasite.[16] In resistant parasites with K13 mutations, the UPR is thought to be constitutively upregulated, enhancing the parasite's ability to manage proteotoxic stress and promoting its survival in the presence of the drug.[17][18] This enhanced stress response is a key feature of the resistance phenotype.

Conclusion

Dihydroartemisinin-piperaquine remains a vital tool in the management of uncomplicated falciparum malaria. Its high efficacy, favorable safety profile, and the extended prophylactic effect of piperaquine contribute to its clinical utility. A thorough understanding of its mechanisms of action and the molecular basis of resistance is crucial for the continued effective deployment of this ACT and for the development of next-generation antimalarial therapies. Continued surveillance for the emergence and spread of resistance, coupled with research into novel drug combinations and therapeutic strategies, is essential to preserve the efficacy of this life-saving medication.

References

- 1. researchgate.net [researchgate.net]

- 2. Safety, tolerability, and efficacy of repeated doses of dihydroartemisinin-piperaquine for prevention and treatment of malaria: a systematic review and meta-analysis. | SMC [smc-alliance.org]

- 3. Frontiers | Therapeutic efficacy of dihydroartemisinin-piperaquine combination for the treatment of uncomplicated malaria in Ghana [frontiersin.org]

- 4. A Phase III, Randomized, Non-Inferiority Trial to Assess the Efficacy and Safety of Dihydroartemisinin-Piperaquine in Comparison with Artesunate-Mefloquine in Patients with Uncomplicated Plasmodium falciparum Malaria in Southern Laos - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. A phase III, randomized, non-inferiority trial to assess the efficacy and safety of dihydroartemisinin-piperaquine in comparison with artesunate-mefloquine in patients with uncomplicated Plasmodium falciparum malaria in southern Laos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and Dihydroartemisinin, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cellbiopharm.com [cellbiopharm.com]

- 10. Determination of piperaquine concentration in human plasma and the correlation of capillary versus venous plasma concentrations | PLOS One [journals.plos.org]

- 11. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]

- 12. researchgate.net [researchgate.net]

- 13. A randomized controlled trial of dihydroartemisinin-piperaquine, artesunate-mefloquine and extended artemether-lumefantrine treatments for malaria in pregnancy on the Thailand-Myanmar border - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Kelch13-defined endocytosis pathway mediates artemisinin resistance in malaria parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. Efficacy and safety of dihydroartemisinin-piperaquine for treatment of uncomplicated Plasmodium falciparum malaria in endemic countries: meta-analysis of randomised controlled studies - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Prefoldins are novel regulators of the unfolded protein response in artemisinin resistant Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Artekin (Dihydroartemisinin-Piperaquine): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artekin, a fixed-dose artemisinin-based combination therapy (ACT), represents a critical tool in the global effort to combat malaria. This technical guide provides a comprehensive overview of the pharmacological properties of its two active pharmaceutical ingredients: dihydroartemisinin (B1670584) (DHA) and piperaquine (B10710) (PQP). We delve into the distinct yet synergistic mechanisms of action, present a compilation of in vitro and in vivo efficacy data, detail the pharmacokinetic profiles of both agents, and provide standardized protocols for key experimental assays. This document is intended to serve as a resource for researchers engaged in antimalarial drug discovery and development, offering a consolidated repository of technical information to facilitate further investigation and innovation in the field.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the continued development and strategic deployment of effective antimalarial therapies. This compound, a co-formulated tablet containing dihydroartemisinin and piperaquine, is a potent combination therapy designed to mitigate the risk of resistance and ensure high cure rates. DHA, a semi-synthetic derivative of artemisinin, provides rapid parasite clearance, while the long-acting bisquinoline, piperaquine, eliminates residual parasites, offering a period of post-treatment prophylaxis. This guide synthesizes the current understanding of the pharmacological properties of these two agents, providing a detailed technical resource for the scientific community.

Mechanism of Action

The potent antimalarial activity of this compound stems from the complementary mechanisms of its two components, which target the parasite through distinct pathways, leading to a synergistic therapeutic effect.

Dihydroartemisinin (DHA): Heme-Activated Cytotoxicity

The primary mechanism of action for DHA is initiated within the food vacuole of the intraerythrocytic parasite. The parasite's digestion of host hemoglobin releases large quantities of heme, which contains ferrous iron (Fe²⁺). This iron cleaves the endoperoxide bridge of DHA, generating a cascade of reactive oxygen species (ROS) and carbon-centered radicals.[1][2] These highly reactive molecules then indiscriminately alkylate a multitude of parasite proteins and other essential biomolecules, leading to widespread cellular damage and parasite death.[1] Key downstream effects of this oxidative and proteotoxic stress include:

-

Inhibition of Heme Detoxification: DHA-heme adducts can inhibit the parasite's crucial process of converting toxic free heme into inert hemozoin crystals.[1][3]

-

Disruption of Calcium Homeostasis: Artemisinins have been shown to perturb intracellular calcium levels, potentially through the inhibition of Ca²⁺-ATPases like SERCA, which is vital for parasite signaling and function.[4][5]

-

Proteasome Inhibition: The widespread protein damage caused by DHA can overwhelm the parasite's proteasome system, leading to the accumulation of toxic protein aggregates.[1]

Piperaquine (PQP): Inhibition of Hemozoin Formation

Piperaquine, a bisquinoline structurally similar to chloroquine, is believed to exert its antimalarial effect by interfering with the parasite's heme detoxification pathway.[6][7] It is thought to accumulate in the acidic food vacuole and inhibit the polymerization of toxic heme into hemozoin.[6][8] The resulting accumulation of free heme is cytotoxic to the parasite.

Synergistic Action and Signaling Pathways

The combination of DHA and PQP in this compound provides a dual assault on the parasite. DHA rapidly reduces the parasite biomass, while the long-acting PQP eliminates the remaining parasites and provides a prophylactic tail. The distinct mechanisms of action are also thought to reduce the likelihood of the development of drug resistance.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for dihydroartemisinin and piperaquine, providing a comparative view of their in vitro potency and pharmacokinetic properties.

In Vitro Efficacy: IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a drug in inhibiting parasite growth in vitro.

| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference(s) |

| Dihydroartemisinin | 3D7 (sensitive) | 2.0 ± 0.1 | [9] |

| Dihydroartemisinin | Dd2 (resistant) | 3.2 - 7.6 | [2] |

| Dihydroartemisinin | K1 (resistant) | 0.38 - 6.8 | [10] |

| Dihydroartemisinin | Kenyan Isolates | Median: 2 | [9] |

| Piperaquine | 3D7 (sensitive) | 27 ± 17 | [9] |

| Piperaquine | V1S (resistant) | 42 ± 10 | [9] |

| Piperaquine | Kenyan Isolates | Median: 32 | [9] |

| Piperaquine | Cameroonian Isolates | Geo. Mean: 38.9 | [11] |

| Piperaquine | China-Myanmar Isolates | Median: 5.6 | [12] |

Pharmacokinetic Parameters

The pharmacokinetic profiles of DHA and PQP are markedly different, contributing to their synergistic efficacy.

| Parameter | Dihydroartemisinin (DHA) | Piperaquine (PQP) | Reference(s) |

| Tₘₐₓ (hours) | ~1-2 | ~5 | [7] |

| Cₘₐₓ (ng/mL) | 243.6 ± 56.15 (single dose) | Varies with dosing | [6] |

| t₁/₂ (half-life) | ~1 hour | ~20-30 days | [4][6][7] |

| Vd/F (L/kg) | 1.5 - 3.8 | 600 - 900 | [4] |

| CL/F (L/h/kg) | 1.1 - 2.9 | 0.90 - 1.4 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of antimalarial compounds.

In Vitro Drug Susceptibility Testing: ³H-Hypoxanthine Uptake Inhibition Assay

This assay is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.[9][13]

Objective: To determine the IC₅₀ value of a compound by measuring the inhibition of parasite nucleic acid synthesis.

Materials:

-

P. falciparum culture (synchronized to ring stage)

-

Complete parasite culture medium (RPMI 1640 with supplements)

-

96-well microtiter plates (pre-dosed with serial dilutions of the test compound)

-

³H-hypoxanthine solution

-

Cell harvester and scintillation counter

Protocol:

-

Parasite Preparation: Synchronized ring-stage parasites are diluted to a final parasitemia of 0.5% in complete medium with a 2% hematocrit.

-

Plate Incubation: 200 µL of the parasite suspension is added to each well of the pre-dosed 96-well plate.

-

Initial Incubation: The plate is incubated for 24 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Radiolabeling: 25 µL of ³H-hypoxanthine solution (0.5 µCi/well) is added to each well.

-

Second Incubation: The plate is incubated for an additional 18-24 hours under the same conditions.

-

Harvesting: The plate is frozen and thawed to lyse the red blood cells. The contents of each well are then harvested onto a glass fiber filter mat using a cell harvester.

-

Scintillation Counting: The filter mat is dried, and the incorporated radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The counts per minute (CPM) are plotted against the drug concentration, and the IC₅₀ value is determined using a non-linear regression model.

In Vivo Efficacy Testing: 4-Day Suppressive Test (Peter's Test)

This is a standard in vivo assay to evaluate the efficacy of an antimalarial compound in a murine model.[14][15]

Objective: To assess the ability of a compound to suppress parasitemia in mice infected with a rodent malaria parasite.

Materials:

-

Swiss Webster or similar mice

-

Plasmodium berghei infected donor mouse

-

Test compound and vehicle control

-

Giemsa stain and microscope

Protocol:

-

Infection: Mice are infected intraperitoneally with 1x10⁵ P. berghei-parasitized red blood cells.

-

Treatment: Treatment commences 2-4 hours post-infection and continues for four consecutive days (Days 0 to 3). The test compound is administered orally or subcutaneously at various doses. A control group receives the vehicle only.

-

Parasitemia Monitoring: On Day 4, thin blood smears are prepared from the tail blood of each mouse.

-

Staining and Counting: The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopic examination.

-

Data Analysis: The average parasitemia in the treated groups is compared to the control group to calculate the percent suppression. The ED₅₀ and ED₉₀ (effective doses to suppress parasitemia by 50% and 90%, respectively) are then calculated.

Conclusion

This compound (dihydroartemisinin-piperaquine) is a highly effective antimalarial combination therapy with a favorable pharmacological profile. The rapid parasiticidal action of dihydroartemisinin, driven by heme-activated oxidative damage, is complemented by the sustained activity of piperaquine, which targets the parasite's heme detoxification pathway. The distinct mechanisms of action and pharmacokinetic properties of the two components contribute to the high cure rates and a reduced risk of resistance development. The quantitative data and experimental protocols presented in this guide provide a valuable resource for the ongoing research and development of novel antimalarial strategies. A thorough understanding of the pharmacological properties of existing therapies like this compound is paramount to addressing the persistent challenge of malaria.

References

- 1. Artemisinin-Based Drugs Target the Plasmodium falciparum Heme Detoxification Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. Artemisinin induces calcium-dependent protein secretion in the protozoan parasite Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Piperaquine Phosphate? [synapse.patsnap.com]

- 7. The plasmepsin-piperaquine paradox persists in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. iddo.org [iddo.org]

- 14. benchchem.com [benchchem.com]

- 15. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Advancement of Dihydroartemisinin-Piperaquine: A Technical Overview of a Potent Antimalarial Combination

A cornerstone of modern malaria treatment, the fixed-dose combination of dihydroartemisinin (B1670584) and piperaquine (B10710), marketed under brand names such as Artekin, represents a significant milestone in the ongoing battle against Plasmodium falciparum malaria. This technical guide delves into the history, development, and core scientific principles of this artemisinin-based combination therapy (ACT), providing an in-depth resource for researchers, scientists, and drug development professionals.

The emergence of widespread resistance to conventional antimalarials like chloroquine (B1663885) necessitated a paradigm shift in treatment strategies. The discovery of artemisinin (B1665778) from the sweet wormwood plant (Artemisia annua) by Chinese scientist Tu Youyou in 1972, a feat that earned her a share of the 2015 Nobel Prize in Physiology or Medicine, heralded a new era in antimalarial chemotherapy.[1][2] This guide traces the evolution from this groundbreaking discovery to the development of the highly effective combination of dihydroartemisinin (DHA) and piperaquine (PQP).

A Dual-Pronged Assault on the Parasite: History and Development

The story of this compound is a tale of two distinct yet complementary pharmaceutical journeys.

Dihydroartemisinin (DHA): A Potent Successor

The initial therapeutic use of artemisinin was hampered by its poor bioavailability and chemical instability.[3][4] This led to the development of more stable and potent semi-synthetic derivatives. Dihydroartemisinin, a reduced lactol derivative of artemisinin, was synthesized in 1973 by Tu Youyou's research group.[5] It was soon discovered that DHA is the primary active metabolite of all clinically used artemisinin derivatives, including artesunate (B1665782) and artemether, making it the most potent of the artemisinin class of compounds.[3][6] Its rapid parasiticidal activity, targeting the blood stages of the Plasmodium parasite, quickly established it as a critical component of new antimalarial regimens.[7]

Piperaquine: A Resurrected Partner

Piperaquine, a bisquinoline, was first synthesized in the 1960s and was extensively used for malaria treatment and prophylaxis in China.[8][9] Similar in structure and mechanism to chloroquine, it fell into disuse in the 1980s due to the emergence of resistant parasite strains.[8][9] However, with the advent of ACTs, piperaquine was re-evaluated as a partner drug. Its key advantage is its long elimination half-life, which provides a sustained period of post-treatment prophylaxis, protecting against recrudescence and new infections.[9][10] This characteristic makes it an ideal partner for the fast-acting but rapidly cleared DHA.

The Synergy of Combination: The Birth of DHA-PQP

The rationale behind combining DHA and piperaquine lies in the complementary pharmacokinetic profiles of the two drugs. DHA provides a rapid reduction in parasite biomass, while the slow-eliminated piperaquine "cleans up" the remaining parasites and prevents new infections. This combination strategy is designed to enhance efficacy, shorten treatment duration, and, crucially, delay the development of resistance to either component.[9] The development of a fixed-dose combination, such as this compound, further improves patient adherence and ensures that both drugs are taken together in the correct proportions.[9]

Quantitative Efficacy of Dihydroartemisinin-Piperaquine

Clinical trials have consistently demonstrated the high efficacy and safety of the DHA-PQP combination in the treatment of uncomplicated P. falciparum malaria across various endemic regions.

| Study Reference | Location | Patient Population | Treatment Regimen | 28-Day Cure Rate (%) | 42-Day Cure Rate (%) | Parasite Clearance Time (hours, mean) | Fever Clearance Time (hours, mean) |

| Denis et al. | Cambodia | Children and Adults | DHA-PQP (this compound) | 96.9 | - | <72 | - |

| Karema et al. | Rwanda | Children (12-59 months) | DHA-PQP (this compound) | 95.2 | - | Faster than AQ+SP | - |

| Clinical Trial NCT00373607 | Peru | Patients with uncomplicated P. falciparum malaria | DHA-PQP (this compound) | - | 97.7 (PCR-adjusted) | 32.0 | 28.0 |

| Clinical Trial (China-Myanmar Border) | China-Myanmar Border | Patients with uncomplicated P. falciparum malaria | DHA-PQP | - | 100 | - | - |

Mechanism of Action: A Multi-Targeted Approach

The potent antimalarial activity of DHA-PQP stems from the distinct mechanisms of its two components, which attack the parasite through different pathways.

Dihydroartemisinin: The Power of the Endoperoxide Bridge

The key to DHA's parasiticidal action is its 1,2,4-trioxane (B1259687) ring containing an endoperoxide bridge.[7] The activation of this bridge is a critical first step.

dot

Caption: Mechanism of action of Dihydroartemisinin (DHA).

The prevailing theory is that intra-parasitic heme, rich in ferrous iron (Fe²⁺), catalyzes the cleavage of the endoperoxide bridge.[11] This reaction generates a cascade of highly reactive carbon-centered radicals and reactive oxygen species (ROS).[1] These reactive species then indiscriminately alkylate and damage a wide array of parasite proteins and other biomolecules, leading to widespread proteotoxic and oxidative stress.[7] Key downstream effects include the inhibition of the parasite's proteasome system, disruption of calcium homeostasis via potential inhibition of the PfATP6 transporter, and interference with the heme detoxification pathway.[7][12][13] This multi-targeted assault is responsible for the rapid killing of the parasite.

Piperaquine: Disrupting Heme Detoxification

As a bisquinoline, piperaquine's mechanism of action is believed to be similar to that of chloroquine.[8][14] It is thought to accumulate in the parasite's acidic food vacuole, where it interferes with the detoxification of heme.

dot

Caption: Proposed mechanism of action of Piperaquine (PQP).

During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite protects itself by polymerizing this heme into an inert crystalline substance called hemozoin. Piperaquine is thought to inhibit this polymerization process, leading to the accumulation of toxic heme, which in turn causes oxidative stress, damages parasite membranes, and ultimately leads to cell death.[8][14][15]

Experimental Protocols: A Guide for the Researcher

The development and evaluation of antimalarial drugs like DHA-PQP rely on a standardized set of experimental protocols, from in vitro screening to in vivo efficacy studies and clinical trials.

In Vitro Antimalarial Susceptibility Testing

A common method for determining the in vitro activity of an antimalarial compound is the SYBR Green I-based fluorescence assay.

dot

Caption: Workflow for in vitro antimalarial susceptibility testing.

Methodology:

-

Parasite Culture: P. falciparum (e.g., chloroquine-sensitive 3D7 strain) is cultured in human red blood cells in RPMI 1640 medium supplemented with human serum and hypoxanthine.[16]

-

Drug Preparation: The test compound is serially diluted in culture medium in a 96-well microtiter plate.

-

Assay Setup: A suspension of synchronized, ring-stage parasitized red blood cells is added to each well.

-

Incubation: The plate is incubated for 72 hours under controlled atmospheric conditions (low oxygen, 5% CO₂).

-

Lysis and Staining: Lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the DNA of the parasites.

-

Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.

-

Data Analysis: The fluorescence readings are used to generate a dose-response curve, from which the 50% inhibitory concentration (IC₅₀) is calculated.

In Vivo Efficacy Testing: The 4-Day Suppressive Test

The murine malaria model, typically using Plasmodium berghei, is a standard for in vivo screening of antimalarial compounds.

Methodology:

-

Infection: Mice are inoculated intraperitoneally with P. berghei-infected red blood cells.

-

Treatment: The test compound is administered orally or intraperitoneally to groups of mice for four consecutive days, starting a few hours after infection. A control group receives the vehicle only.

-

Monitoring: On day 5, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells (parasitemia) is determined by microscopy.

-

Data Analysis: The average parasitemia of the treated group is compared to the control group to calculate the percentage of chemosuppression. The 50% effective dose (ED₅₀) can be determined by testing a range of doses.

Clinical Trial Workflow for Uncomplicated Malaria

The evaluation of a new antimalarial combination like DHA-PQP in humans follows a rigorous clinical trial process.

dot

Caption: Workflow for a Phase III clinical trial of an antimalarial drug.

Protocol Outline:

-

Patient Recruitment: Patients with microscopically confirmed, uncomplicated P. falciparum malaria are enrolled after providing informed consent.[17]

-

Randomization: Patients are randomly assigned to receive either the investigational drug (DHA-PQP) or a standard-of-care ACT.

-

Treatment Administration: The assigned treatment is administered over three days, typically under supervision.

-

Follow-up: Patients are followed for at least 28 days, and often up to 42 or 63 days, to monitor for treatment failure.[18]

-

Assessments: Clinical assessments (e.g., temperature) and parasitological assessments (blood smears) are performed at scheduled intervals.

-

Endpoint Evaluation: The primary endpoint is typically the PCR-corrected adequate clinical and parasitological response (ACPR) at day 28 or 42. Secondary endpoints include parasite and fever clearance times and the incidence of adverse events.[17][18]

-

PCR Correction: For patients who have recurrent parasitemia during follow-up, polymerase chain reaction (PCR) genotyping is used to distinguish between a true treatment failure (recrudescence) and a new infection.[18]

Conclusion

The development of the dihydroartemisinin-piperaquine combination has been a triumph of rational drug development, building on a foundation of traditional medicine and modern pharmacology. Its high efficacy, favorable safety profile, and the convenience of a fixed-dose formulation have made it an invaluable tool in the global effort to control and eliminate malaria. Continued research into the mechanisms of action and resistance, coupled with robust clinical surveillance, will be essential to preserving the effectiveness of this vital antimalarial therapy for years to come.

References

- 1. benchchem.com [benchchem.com]

- 2. Artemisinin - Wikipedia [en.wikipedia.org]

- 3. From bark to weed: The history of artemisinin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development, characterization and antimalarial efficacy of dihydroartemisinin loaded solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dihydroartemisinin: A Potential Natural Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Piperaquine - Wikipedia [en.wikipedia.org]

- 9. Piperaquine: a resurgent antimalarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Piperaquine/dihydroartemisinin - Wikipedia [en.wikipedia.org]

- 11. Dihydroartemisinin - Wikipedia [en.wikipedia.org]

- 12. ClinPGx [clinpgx.org]

- 13. researchgate.net [researchgate.net]

- 14. What is the mechanism of Piperaquine Phosphate? [synapse.patsnap.com]

- 15. Metabolism of Piperaquine to Its Antiplasmodial Metabolites and Their Pharmacokinetic Profiles in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ajpp.in [ajpp.in]

- 17. Revisiting the Design of Phase III Clinical Trials of Antimalarial Drugs for Uncomplicated Plasmodium falciparum Malaria | PLOS Medicine [journals.plos.org]

- 18. Some considerations in the design and interpretation of antimalarial drug trials in uncomplicated falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Dihydroartemisinin-Piperaquine (Artekin) in Artemisinin-Based Combination Therapies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artemisinin-based Combination Therapies (ACTs) represent the cornerstone of treatment for uncomplicated Plasmodium falciparum malaria, a recommendation underscored by the World Health Organization (WHO).[1] The therapeutic strategy of ACTs is to combine a potent, rapidly acting artemisinin (B1665778) derivative with a longer-acting partner drug.[2] This approach ensures a swift reduction in parasite biomass and clearance of remaining parasites, which not only enhances cure rates but also mitigates the development of drug resistance.[2] Among the WHO-recommended ACTs, the fixed-dose combination of dihydroartemisinin (B1670584) and piperaquine (B10710) (DHA-PQP), available under brand names such as Artekin, has demonstrated high efficacy and a favorable safety profile in various malaria-endemic regions.[3][4][5]

This technical guide provides an in-depth overview of the role of DHA-PQP in the landscape of ACTs. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the mechanism of action, experimental evaluation protocols, and key quantitative data related to this important antimalarial agent.

Mechanism of Action

The efficacy of DHA-PQP stems from the synergistic or additive effects of its two active components, each targeting the parasite through distinct mechanisms.

Dihydroartemisinin (DHA)

Dihydroartemisinin, the active metabolite of artesunate (B1665782) and artemether, exerts its rapid parasiticidal action through a unique, iron-dependent mechanism.[6][7] The crucial feature of the DHA molecule is its endoperoxide bridge.[8]

Activation and Radical Formation: Within the parasite's food vacuole, the digestion of host hemoglobin releases large quantities of heme iron (Fe²⁺).[6][8] This heme iron catalyzes the cleavage of the endoperoxide bridge in DHA, leading to the generation of highly reactive carbon-centered free radicals.[6][8][9]

Multifaceted Parasite Damage: These free radicals are promiscuous in their action, alkylating and damaging a multitude of parasite proteins and other biomolecules.[6][10] This widespread, non-specific damage disrupts numerous essential cellular processes, leading to rapid parasite death.[6][8] Key consequences of DHA's action include:

-

Protein Alkylation: Covalent modification of a wide array of parasite proteins, disrupting their function.[10]

-

Heme Detoxification Inhibition: The formation of heme-artemisinin adducts can interfere with the parasite's ability to sequester toxic heme into inert hemozoin crystals.[11]

-

Oxidative Stress: The generation of reactive oxygen species contributes to a state of severe oxidative stress within the parasite.[12]

-

Disruption of Cellular Homeostasis: Interference with pathways such as calcium homeostasis through inhibition of targets like PfATP6 (SERCA).[8]

References

- 1. Efficacy and safety of dihydroartemisinin-piperaquine for treatment of Plasmodium vivax malaria in endemic countries: meta-analysis of randomized controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iddo.org [iddo.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Artemisinin action and resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperaquine/dihydroartemisinin - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Figure 1 Targets and activation mechanism of anti-malaria drug artemisinin [microbialcell.com]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Molecular Targets of Dihydroartemisinin and Piperaquine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroartemisinin (DHA), the active metabolite of artemisinin-based compounds, and piperaquine (B10710) (PPQ), a bisquinoline, are pivotal components of modern antimalarial combination therapies. Beyond its potent antiplasmodial activity, DHA has demonstrated significant potential in oncology. This technical guide provides a comprehensive overview of the molecular targets of both DHA and PPQ. It delves into their mechanisms of action, summarizes key quantitative data, details relevant experimental protocols for target identification and validation, and visually represents the complex signaling networks and experimental workflows involved.

Dihydroartemisinin (DHA): A Multi-Targeted Agent

DHA's therapeutic effects are largely attributed to its promiscuous, multi-targeted nature, stemming from the iron-mediated cleavage of its endoperoxide bridge. This process, particularly efficient in the iron-rich environments of malaria parasites and cancer cells, generates a cascade of reactive oxygen species (ROS) and carbon-centered radicals[1][2]. These highly reactive species indiscriminately damage a wide array of biomolecules, including proteins, lipids, and nucleic acids, leading to significant cellular stress and, ultimately, cell death[1][2].

Molecular Mechanisms of Action

In the context of malaria, DHA's activity within Plasmodium falciparum results in widespread proteotoxic and oxidative stress. Key consequences of this include the inhibition of the parasite's proteasome system, disruption of calcium homeostasis, potentially through interaction with PfATP6, and interference with the crucial heme detoxification pathway[2].

In oncology, DHA's anticancer activity is also initiated by heme-activated radical alkylation of a broad spectrum of proteins within cancer cells[3]. This leads to the modulation of numerous signaling pathways critical for cancer cell survival and proliferation. DHA has been shown to induce apoptosis through various mechanisms, including NOXA-dependent mitochondrial apoptosis and the regulation of the STAT3 pathway[3][4][5].

Identified Molecular Targets

While a complete list of direct, high-affinity binding partners for DHA is still under investigation, several proteins have been identified as potential targets. In P. falciparum, the Kelch13 (PfK13) protein has been identified as a key marker for artemisinin (B1665778) resistance, and its interaction with DHA has been a subject of intense study[6]. Another identified target in the parasite is PfDdi1, a retroviral aspartyl protease[7]. In human cells, a broad range of proteins involved in metabolism and apoptosis have been identified as potential targets[8].

Quantitative Data: In Vitro Efficacy

The cytotoxic effects of DHA have been quantified across a variety of human cancer cell lines. The 50% inhibitory concentration (IC50) values highlight its potential as a broad-spectrum anticancer agent.

| Cell Line | Cancer Type | IC50 (µM) at 24h | IC50 (µM) at 48h | Reference |

| MCF-7 | Breast Cancer | 129.1 | - | [8] |

| MDA-MB-231 | Breast Cancer | 62.95 | - | [8] |

| Hep3B | Liver Cancer | 29.4 | - | [8] |

| Huh7 | Liver Cancer | 32.1 | - | [8] |

| PLC/PRF/5 | Liver Cancer | 22.4 | - | [8] |

| HepG2 | Liver Cancer | 40.2 | - | [8] |

| PC9 | Lung Cancer | - | 19.68 | [8] |

| NCI-H1975 | Lung Cancer | - | 7.08 | [8] |

| A549 | Lung Cancer | - | - | [9] |

| A549/DOX | Lung Cancer (Doxorubicin-resistant) | - | - | [9] |

| A549/DDP | Lung Cancer (Cisplatin-resistant) | - | - | [9] |

| HT29 | Colon Cancer | 10.95 | - | [8] |

| HCT116 | Colon Cancer | 11.85 | - | [8] |

Note: IC50 values can vary depending on the specific experimental conditions.

Signaling Pathways Modulated by DHA

DHA exerts its anticancer effects by modulating a complex network of cellular signaling pathways. It has been shown to inhibit pro-survival pathways such as NF-κB, PI3K/Akt/mTOR, and JAK/STAT, while activating pro-apoptotic pathways like the JNK/p38 MAPK and death receptor-mediated pathways.

Caption: Signaling pathways modulated by Dihydroartemisinin.

Piperaquine (PPQ): A Focused Antimalarial Agent

Piperaquine is a bisquinoline antimalarial agent that is structurally similar to chloroquine[10][11][12]. Its primary and well-established mechanism of action is the disruption of a critical metabolic process in the malaria parasite.

Molecular Mechanism of Action

The main target of piperaquine is the heme detoxification pathway within the digestive vacuole of Plasmodium falciparum[10][11][13]. As the parasite digests host hemoglobin, it releases large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. Piperaquine is thought to inhibit this polymerization process, leading to an accumulation of toxic heme within the parasite, which ultimately causes its death[11][14].

Molecular Basis of Resistance

The emergence of piperaquine resistance, particularly in Southeast Asia, poses a significant threat to malaria control efforts[10][15]. Resistance has been linked to specific genetic markers. Amplification of the plasmepsin 2 and 3 genes, which encode for hemoglobin-degrading enzymes, is associated with reduced susceptibility to piperaquine[10][15]. Additionally, mutations in the P. falciparum chloroquine (B1663885) resistance transporter (PfCRT) gene have been implicated in piperaquine resistance[9][16]. Interestingly, studies have shown that piperaquine and chloroquine bind to distinct sites on the PfCRT protein[17].

Quantitative Data: In Vitro Antiplasmodial Activity

The in vitro efficacy of piperaquine has been evaluated against various strains of P. falciparum, demonstrating its potent antiplasmodial activity.

| P. falciparum Strain | Chloroquine Susceptibility | Mean IC50 (nM) | Reference |

| 280 Clinical Isolates | Mixed | 81.3 | [2] |

| 3D7 | Sensitive | 27 | [18] |

| V1S | Resistant | 42 | [18] |

| Cameroonian Isolates | Mixed | 38.9 | [19] |

| China-Myanmar Border Isolates | - | 5.6 (median) | [13] |

Note: IC50 values can vary depending on the specific isolates and assay conditions.

Mechanism of Heme Detoxification Inhibition

Piperaquine accumulates in the parasite's digestive vacuole and interferes with the formation of hemozoin from toxic heme.

Caption: Piperaquine's inhibition of heme detoxification.

Experimental Protocols

Identification of Protein Targets by Affinity Chromatography

This protocol outlines a general workflow for identifying protein binding partners of DHA or PPQ using affinity chromatography coupled with mass spectrometry.

3.1.1. Workflow Diagram

Caption: Workflow for drug target identification.

3.1.2. Detailed Methodology

-

Preparation of Drug-Immobilized Affinity Resin:

-

Synthesize a derivative of DHA or PPQ containing a linker with a reactive group (e.g., a carboxyl or amino group).

-

Covalently couple the drug derivative to a pre-activated chromatography resin (e.g., NHS-activated Sepharose beads) according to the manufacturer's instructions.

-

Thoroughly wash the resin to remove any uncoupled drug.

-

-

Preparation of Cell Lysate:

-

Culture the cells of interest (e.g., cancer cell line or P. falciparum-infected red blood cells) to a sufficient density.

-

Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Purification:

-

Incubate the clarified cell lysate with the drug-immobilized resin for 2-4 hours at 4°C with gentle rotation.

-

As a negative control, incubate a separate aliquot of the lysate with an unconjugated resin.

-

Pack the resin into a chromatography column or use spin columns.

-

Wash the resin extensively with a wash buffer (e.g., lysis buffer with a lower detergent concentration) to remove non-specifically bound proteins.

-

-

Elution of Bound Proteins:

-

Elute the specifically bound proteins from the resin using an appropriate elution buffer. This could be a buffer with a high salt concentration, a change in pH, or a buffer containing a competing soluble form of the drug.

-

-

Protein Identification:

-

Separate the eluted proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualize the protein bands by Coomassie or silver staining.

-

Excise the protein bands of interest and subject them to in-gel digestion with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the acquired mass spectra against a protein database.

-

In Vitro Antiplasmodial Susceptibility Testing (SYBR Green I Assay)

This assay is widely used to determine the IC50 values of antimalarial compounds against P. falciparum.

3.2.1. Materials:

-

Complete RPMI 1640 medium (cRPMI)

-

P. falciparum culture (synchronized to the ring stage)

-

Human erythrocytes (O+)

-

96-well microplates

-

SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% w/v saponin, 0.08% v/v Triton X-100, and 1X SYBR Green I)

-

Fluorescence microplate reader

3.2.2. Procedure:

-

Preparation of Drug Plates:

-

Dispense 100 µL of cRPMI into each well of a 96-well plate.

-

Add a concentrated stock solution of the test drug to the first well of a row and perform serial dilutions across the plate.

-

Include positive (e.g., chloroquine) and negative (vehicle control) control wells.

-

-

Parasite Inoculation:

-

Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in cRPMI.

-

Add 100 µL of the parasite suspension to each well of the drug plate.

-

-

Incubation:

-

Incubate the plates for 72 hours in a modular incubation chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

-

-

Lysis and Staining:

-

After incubation, carefully remove 100 µL of the supernatant from each well.

-

Add 100 µL of SYBR Green I lysis buffer to each well.

-

Incubate the plates in the dark at room temperature for 1-2 hours.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of each well using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence from uninfected erythrocyte control wells.

-

Normalize the fluorescence readings to the drug-free control wells.

-

Plot the percentage of parasite growth inhibition against the drug concentration and determine the IC50 value using a non-linear regression model.

-

Conclusion

Dihydroartemisinin and piperaquine, while both critical antimalarial agents, operate through distinct molecular mechanisms. DHA's broad, multi-targeted approach, driven by the generation of reactive species, gives it a pleiotropic activity profile that extends to cancer therapy. In contrast, piperaquine exhibits a more focused mechanism, primarily targeting the heme detoxification pathway in Plasmodium falciparum. A thorough understanding of their molecular targets and mechanisms of action, facilitated by the experimental approaches detailed in this guide, is essential for optimizing their clinical use, managing the emergence of resistance, and guiding the development of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Dihydroartemisinin inhibits the mammalian target of rapamycin-mediated signaling pathways in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemo‐proteomics in antimalarial target identification and engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Highly effective identification of drug targets at the proteome level by pH-dependent protein precipitation - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03326G [pubs.rsc.org]

- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 10. iddo.org [iddo.org]

- 11. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Malarial Hemozoin: From target to tool - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What Is Targeted Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]

- 16. researchgate.net [researchgate.net]

- 17. Antimalarial drugs inhibiting hemozoin (beta-hematin) formation: a mechanistic update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. In Vitro Activities of Piperaquine and Other 4-Aminoquinolines against Clinical Isolates of Plasmodium falciparum in Cameroon - PMC [pmc.ncbi.nlm.nih.gov]

Artekin efficacy in different geographical regions

An In-depth Technical Guide on the Efficacy of Dihydroartemisinin-Piperaquine (Artekin) in Different Geographical Regions

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the efficacy of this compound, a fixed-dose artemisinin-based combination therapy (ACT) containing dihydroartemisinin (B1670584) (DHA) and piperaquine (B10710) (PQP), across various geographical regions. Dihydroartemisinin-piperaquine has been a critical tool in the global fight against uncomplicated Plasmodium falciparum malaria. This document synthesizes data from key clinical trials and research studies conducted in Southeast Asia and Africa, presenting quantitative efficacy data in structured tables for comparative analysis. Detailed experimental protocols from cited studies are provided to offer insights into the methodologies employed. Furthermore, this guide includes visualizations of a generalized clinical trial workflow and the dynamics of antimalarial drug resistance to aid in the understanding of the factors influencing this compound's therapeutic performance in diverse endemic settings.

Introduction

The emergence and spread of multidrug-resistant Plasmodium falciparum have necessitated the development and deployment of effective artemisinin-based combination therapies (ACTs). This compound, a fixed-dose combination of the potent, rapidly acting dihydroartemisinin and the long-acting bisquinoline piperaquine, was developed to provide a highly effective, well-tolerated, and convenient treatment regimen for uncomplicated falciparum malaria.[1] The efficacy of an antimalarial drug is not static; it is influenced by a multitude of factors including the geographical location, local transmission intensity, and the prevalence of drug-resistant parasite strains.[2] This guide aims to provide a detailed overview of this compound's efficacy in different malaria-endemic regions, with a focus on quantitative data and experimental methodologies.

Efficacy Data from Clinical Trials

The efficacy of dihydroartemisinin-piperaquine has been rigorously evaluated in numerous clinical trials across Southeast Asia and Africa. The primary endpoint in these studies is typically the polymerase chain reaction (PCR)-corrected adequate clinical and parasitological response (ACPR) at Day 28, Day 42, or Day 63, which provides a measure of the true cure rate by distinguishing new infections from treatment failures (recrudescence).

Southeast Asia

Southeast Asia is a region with a long history of multidrug-resistant malaria, making it a critical area for evaluating the efficacy of new antimalarial therapies.[3] Studies in Cambodia, Thailand, Myanmar, and Laos have demonstrated the high efficacy of DHA-PQP.

Table 1: Efficacy of Dihydroartemisinin-Piperaquine in Southeast Asia

| Country | Year of Study | Study Population | Follow-up Duration | PCR-Corrected Cure Rate (95% CI) | Comparator Drug & Cure Rate | Reference |

|---|---|---|---|---|---|---|

| Cambodia | 2002 | 76 children, 30 adults | 28 days | 96.9% (overall); 98.6% (children), 92.3% (adults) | N/A | [4][5] |

| Thailand | 2005 | 180 adults | 28 days | 99% | Artesunate-Mefloquine (100%) | [1][3] |

| Myanmar, Laos, Cambodia, Thailand | 2009 (Pooled Analysis) | 1,814 patients | 28 days | 98.7% (96.8–98.3) | Mefloquine-Artesunate | [2] |

| Myanmar | 2007 | 30 adults | Not specified | 100% ACPR | Artequick (94% ACPR) |[6] |

Africa

In Africa, where malaria transmission intensity is generally higher than in Southeast Asia, DHA-PQP has also shown excellent efficacy and a post-treatment prophylactic effect, reducing the incidence of new infections.[2]

Table 2: Efficacy of Dihydroartemisinin-Piperaquine in Africa

| Country | Year of Study | Study Population | Follow-up Duration | PCR-Corrected Cure Rate (95% CI) | Comparator Drug & Cure Rate | Reference |

|---|---|---|---|---|---|---|

| Rwanda | 2006 | Children (12-59 months) | 28 days | High efficacy reported | Amodiaquine+Sulfadoxine-Pyrimethamine, Artesunate+Amodiaquine | [2][7] |

| Uganda | 2007 | Children (6 months - 10 years) | 28 days | High efficacy reported | Artemether-Lumefantrine | [2] |

| Rwanda & Uganda (Pooled Analysis) | 2009 | Children | 28 days | 94.2% (91.9–96.5) in children <5 years | AS+AQ, AL, AQ+SP | [2] |

| Burkina Faso | 2006 | 559 children | 42 days | 92.4% (uncorrected) | Artemether-Lumefantrine (68.8%), Amodiaquine-Sulfadoxine-Pyrimethamine (88.2%) |[8] |

Experimental Protocols

The methodologies employed in clinical trials are crucial for the accurate assessment of drug efficacy. Below is a generalized protocol based on the cited studies.

Study Design and Patient Enrollment

-

Design: Most studies are open-label, randomized controlled trials comparing DHA-PQP with another standard ACT.[1][9]

-